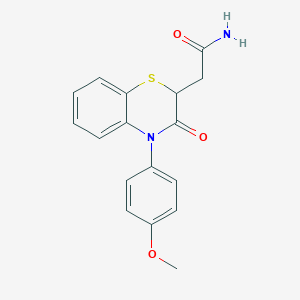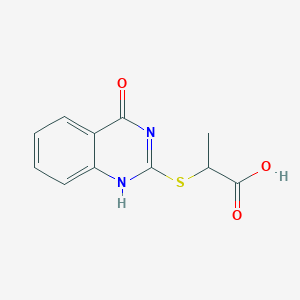![molecular formula C30H30N2O5S B186869 1-Oxa-4-thia-8-azaspiro[4.5]decane CAS No. 5608-98-0](/img/structure/B186869.png)
1-Oxa-4-thia-8-azaspiro[4.5]decane
Overview
Description
1-Oxa-4-thia-8-azaspiro[4.5]decane is a heterocyclic compound characterized by a spirocyclic structure containing oxygen, sulfur, and nitrogen atoms. This unique arrangement of atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step reactions starting from commercially available reagents. One common method includes the condensation of ketones (such as 4-methylcyclohexanone) with aromatic amines (like 4-bromoaniline) and mercaptoacetic acid in dry benzene . This reaction yields substituted aryl-1-thia-4-azaspiro[4.5]decan-3-one compounds.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-4-thia-8-azaspiro[4.5]decane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Oxa-4-thia-8-azaspiro[4.5]decane and its derivatives involves interaction with cellular targets, leading to the inhibition of cancer cell growth. The compound induces apoptosis (programmed cell death) in cancer cells by disrupting key molecular pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
- 1-Oxa-8-azaspiro[4.5]decane
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 2-Oxa-7-azaspiro[3.5]nonane
Uniqueness: 1-Oxa-4-thia-8-azaspiro[4.5]decane stands out due to the presence of sulfur in its structure, which imparts unique chemical reactivity and biological activity. The sulfur atom allows for the formation of sulfoxides and sulfones, which are not possible with its oxygen-only counterparts .
Properties
IUPAC Name |
1-oxa-4-thia-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-3-8-4-2-7(1)9-5-6-10-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPBUOGJRXUBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12OCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



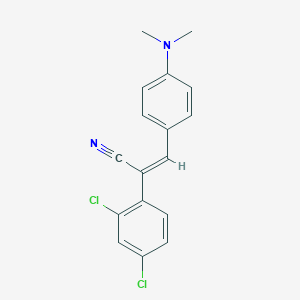

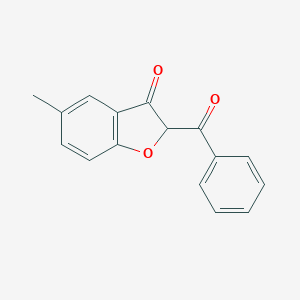

![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)

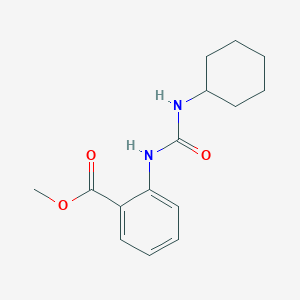
![2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B186801.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-benzoxazolylthio)ethyl]-](/img/structure/B186803.png)
